

Tideglusib vs Metformin for myotonic dystrophy treatment

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Compound Focus: Tideglusib

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Comprehensive Drug Comparison

The table below summarizes the core characteristics of **Tideglusib** and Metformin based on the available data.

Feature	Tideglusib (AMO-02)	Metformin
Drug Type	Repurposed small molecule; New Chemical Entity (NCE) IND for DM1 [1]	Repurposed small molecule [1]
Primary Mechanism of Action	Dual action: Inhibits overactive GSK3 β kinase and reduces levels of toxic DMPK RNA [2] [1]	Activates AMPK; restores DMPK mRNA levels and rescues mis-splicing events [3] [4]
Key Molecular Targets	Glycogen Synthase Kinase 3 Beta (GSK3 β), CELF1 levels, DMPK RNA [1] [5]	DMPK mRNA, MBNL1/2 mis-splicing, Insulin Receptor (INSR) splicing [3]

Feature	Tideglusib (AMO-02)	Metformin
Clinical Trial Phase	Phase 3 planned for adult-onset DM1 [2]. A Phase 2/3 trial (REACH-CDM) in congenital/juvenile DM1 did not meet its primary endpoint [6].	Phase 3 completed (2019-2021) for efficacy on motility and strength [1].

| **Reported Efficacy** | Preclinical: Improved survival, weight, and neuromotor activity in mouse models [1]. Clinical: Post-hoc analyses showed benefits in walking, cognition, and biomarkers [2]. | Preclinical: Restored DMPK mRNA and rescued mis-splicing [3]. Clinical: Increased distance in 6-minute walk test (6MWT) and improved spectral analysis of stride [3]. | | **Safety & Tolerability** | Generally safe and well-tolerated; most common adverse events were respiratory infections and digestive events [6]. | Most reported adverse events were mild or moderate gastrointestinal problems [3]. | | **Administration** | Oral suspension [6] | Oral tablet (inferred) |

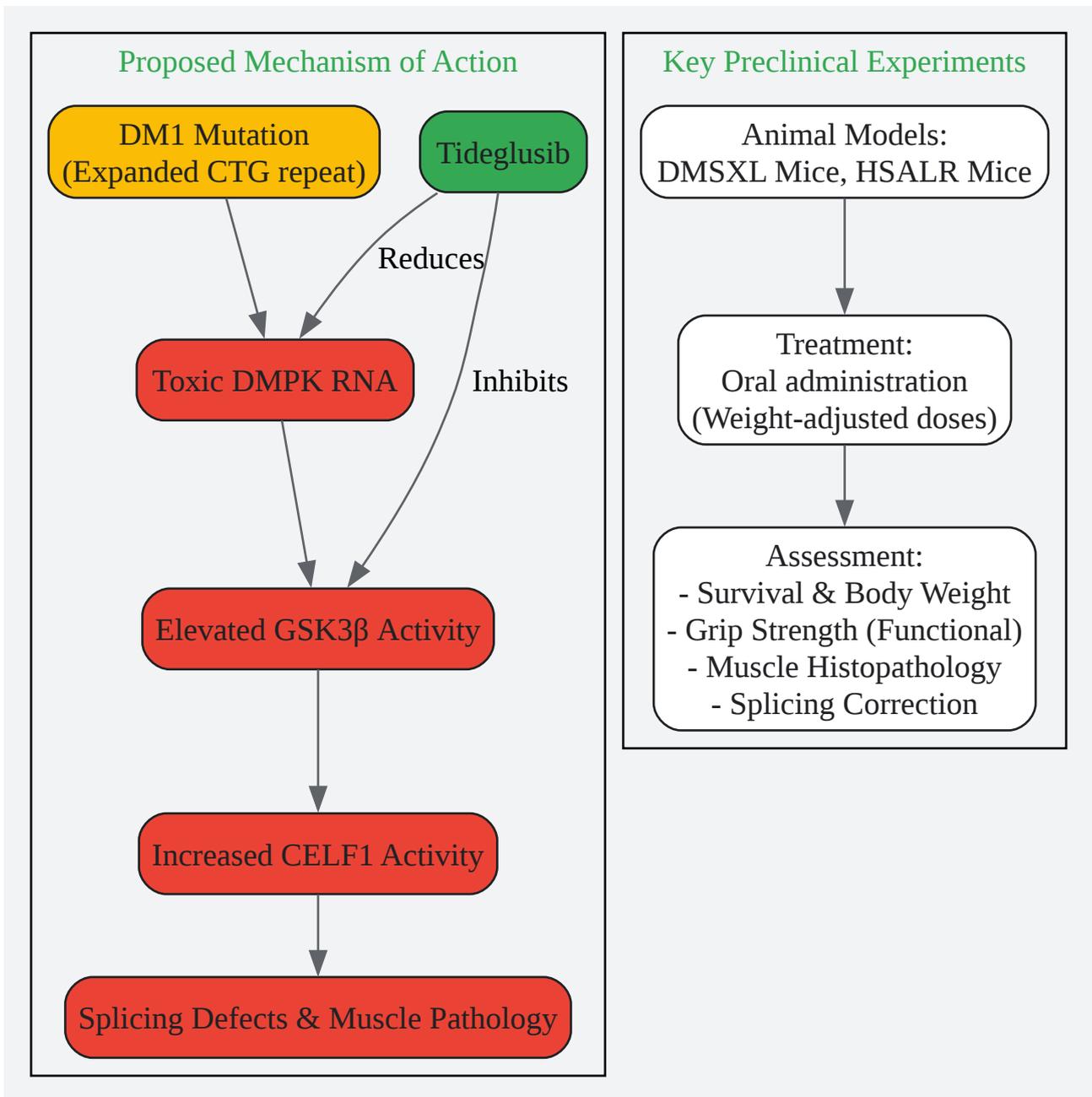
Mechanisms of Action and Experimental Evidence

The therapeutic potential of **Tideglusib** and Metformin in DM1 is supported by distinct pathways and experimental data.

Tideglusib: Targeting GSK3 β and RNA Toxicity

Tideglusib's mechanism is focused on correcting the dysregulated GSK3 β pathway and directly addressing RNA toxicity.

- **Key Pathway and Workflow:** The following diagram illustrates the mechanistic pathway and the corresponding preclinical experimental workflow for **Tideglusib**.



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• **Supporting Experimental Evidence:**

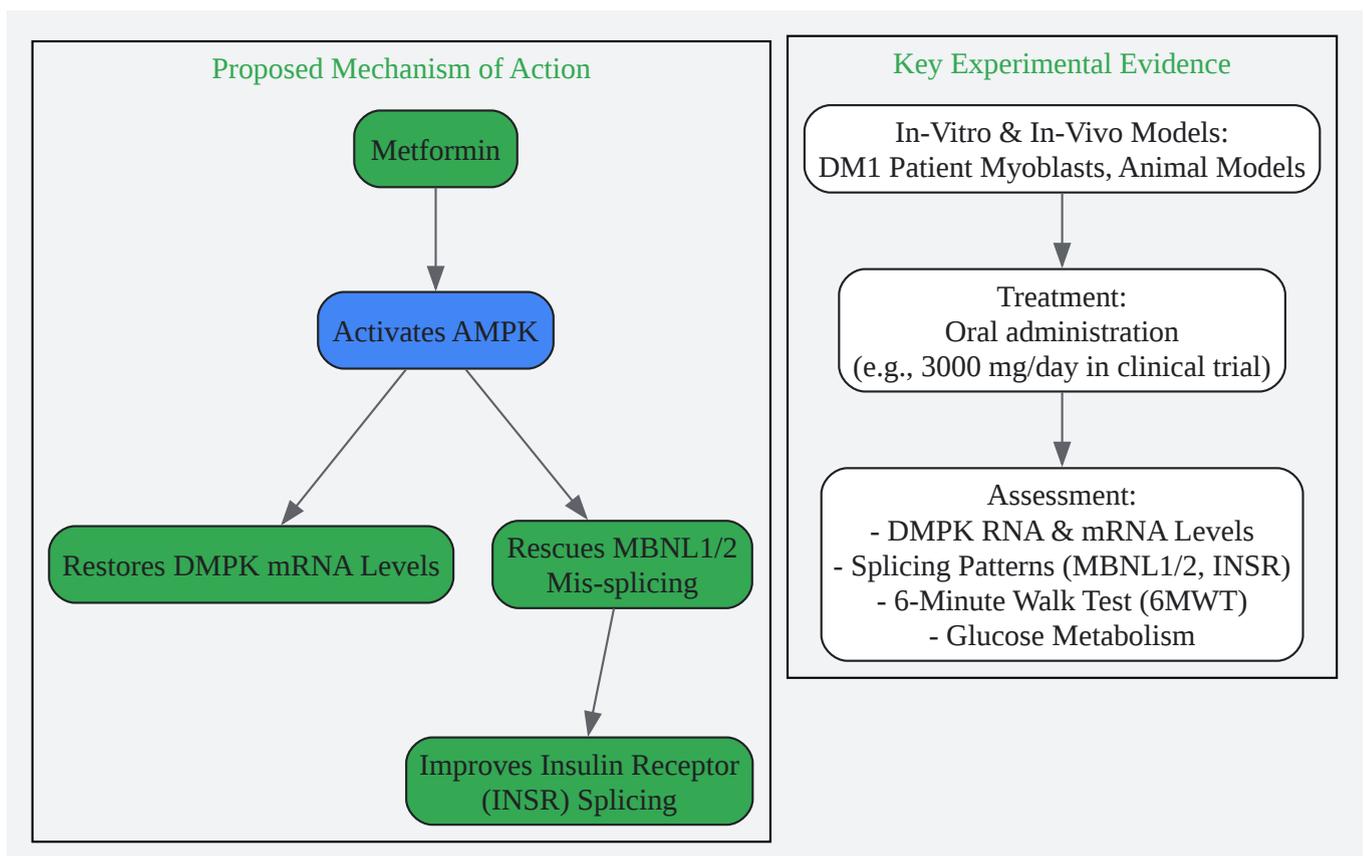
- **Preclinical Models:** Studies used the **DMSXL mouse model** (carrying >700 CTG repeats) and the **HSALR mouse model** (expressing 250 CUG repeats) [1] [5].
- **Treatment Protocol:** In a key preclinical study, early intervention was tested by administering **Tideglusib** to young (1.5-month-old) HSALR mice. The regimen involved intraperitoneal injection every 48 hours for 6 weeks [5].

- **Outcome Measures:** Efficacy was evaluated through improved **postnatal survival**, body weight, and **neuromotor activity** in DMSXL mice. In HSALR mice, improvements were seen in functional parameters like **muscle weakness and myotonia**, and correction of molecular pathways (GSK3 β and CELF1 levels) [1].

Metformin: Targeting AMPK and Splicing Defects

Metformin is proposed to work primarily by activating AMPK, which influences several downstream effects relevant to DM1 pathology.

- **Key Pathway and Workflow:** The diagram below outlines Metformin's proposed mechanism and a typical experimental design for validating its effect in DM1.



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- **Supporting Experimental Evidence:**

- **Experimental Models:** Evidence comes from **in-vitro studies** (e.g., DM1 patient-derived myoblasts) and **in-vivo models** [3] [4].
- **Treatment and Assessment:** A clinical trial administered **3000 mg/day** of metformin to DM1 patients [3]. Key outcomes included:
 - **Molecular:** Restoration of **DMPK mRNA** levels and rescue of mis-splicing events in genes like **MBNL1 and MBNL2** [3].
 - **Functional:** A significant increase in the distance walked in the **6-minute walk test (6MWT)** and improvements in spectral analysis of stride (parameters like pAP, pCC, and PT) [3].

Conclusion and Development Outlook

For researchers and drug development professionals, the choice between these two candidates depends on the strategic focus of the therapeutic program:

- **For Tideglusib:** The most recent update (May 2024) confirms that a **Phase 3 trial in adult-onset DM1 is being planned** following discussions with the FDA [2]. The strategy is to use data from this adult trial, combined with existing data from the pediatric study (REACH-CDM), to support a broad marketing authorization application. Its dual mechanism offers a unique approach.
- **For Metformin:** A Phase 3 trial investigating its efficacy on motility and strength in DM1 was completed in 2021 [1]. The available data shows promise in preclinical and clinical settings, particularly in addressing splicing defects and functional mobility.

Both investigational therapies have demonstrated a satisfactory safety profile in DM1 patients, with the most common adverse events being gastrointestinal issues for Metformin and respiratory infections or digestive events for **Tideglusib** [3] [6].

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